2-(2,4-Dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole
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Overview
Description
2-(2,4-Dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with heptylthiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole: Lacks the heptylsulfanyl group, which may affect its chemical properties and applications.
2-(2,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a heptylsulfanyl group, leading to differences in hydrophobicity and reactivity.
2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole: Features a phenyl group, which can influence its interactions with biological targets.
Uniqueness
The presence of the heptylsulfanyl group in 2-(2,4-dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2OS/c1-2-3-4-5-6-9-21-15-19-18-14(20-15)12-8-7-11(16)10-13(12)17/h7-8,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPRQYSHQANQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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